molecular formula C22H27N3O3S B12393477 Nlrp3-IN-20

Nlrp3-IN-20

Cat. No.: B12393477
M. Wt: 413.5 g/mol
InChI Key: WHENNLLCPPZNFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nlrp3-IN-20 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Nlrp3-IN-20 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon, copper sulfate). The reaction conditions vary depending on the specific transformation but generally involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce functionalized analogs with different pharmacological properties .

Scientific Research Applications

Nlrp3-IN-20 has a wide range of scientific research applications, including:

Mechanism of Action

Nlrp3-IN-20 exerts its effects by specifically binding to the NLRP3 protein, thereby inhibiting its ability to form the inflammasome complex. This inhibition prevents the activation of caspase-1 and the subsequent production of pro-inflammatory cytokines interleukin-1β and interleukin-18. The molecular targets and pathways involved include the NLRP3 protein, the adaptor protein ASC, and the effector enzyme caspase-1 .

Comparison with Similar Compounds

Nlrp3-IN-20 is compared with other NLRP3 inhibitors such as MCC950, CY-09, and OLT1177. While all these compounds target the NLRP3 inflammasome, this compound is unique in its specific binding affinity and potency. Similar compounds include:

This compound stands out due to its unique chemical structure and higher specificity, making it a valuable tool for both research and therapeutic applications.

Biological Activity

The compound Nlrp3-IN-20 is a small-molecule inhibitor targeting the NLRP3 inflammasome , a protein complex critical in regulating inflammation and immune responses. The NLRP3 inflammasome is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target. Below is a detailed analysis of its biological activity, supported by research findings.

This compound specifically inhibits the activation of the NLRP3 inflammasome, which prevents the downstream release of pro-inflammatory cytokines such as IL-1β and IL-18 . These cytokines are central to inflammatory processes and pyroptosis (a form of programmed cell death). By blocking NLRP3 activation, this compound halts the signaling cascade that leads to inflammation, without affecting other inflammasomes like AIM2 or NLRC4 .

1. Anti-Inflammatory Effects

  • Cytokine Suppression : Studies have shown that this compound significantly reduces levels of IL-1β and IL-18 in macrophages stimulated with lipopolysaccharides (LPS) and ATP. This inhibition is dose-dependent, with maximal effects observed at micromolar concentrations .
  • Caspase-1 Inhibition : The compound effectively inhibits caspase-1 activation, a critical enzyme in the NLRP3 pathway responsible for cytokine maturation .

Atherosclerosis

In models of atherosclerosis, this compound reduced plaque formation and vascular inflammation by inhibiting inflammasome activation in macrophages .

Neurodegenerative Diseases

This compound demonstrated neuroprotective effects in experimental models of Alzheimer's disease by reducing neuroinflammation and preventing neuronal pyroptosis .

Metabolic Disorders

In obesity-related studies, this compound improved insulin sensitivity and reduced systemic inflammation by targeting adipose tissue macrophages .

Case Studies

Study FocusModel UsedKey Findings
NeurodegenerationAlzheimer's mouse modelReduced IL-1β levels and improved cognitive function .
Cardiovascular InflammationAtherosclerosis modelDecreased vascular inflammation and plaque size .
Metabolic SyndromeObese miceImproved glucose tolerance and reduced adipose tissue inflammation .

Selectivity

This compound exhibits high selectivity for the NLRP3 inflammasome over other inflammasomes such as AIM2 or NLRC4. This specificity minimizes off-target effects and enhances its therapeutic potential .

Brain Penetration

The compound demonstrates brain permeability, making it effective for treating central nervous system (CNS) disorders like Alzheimer's disease .

Safety Profile

Preclinical studies indicate that this compound has minimal toxicity at therapeutic doses, with no significant impact on liver or kidney function in animal models .

Research Gaps and Future Directions

While preclinical data on this compound is promising, clinical trials are needed to confirm its efficacy and safety in humans. Additionally:

  • Long-term effects on immune modulation remain unclear.
  • Potential resistance mechanisms to NLRP3 inhibitors require investigation.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

1-[4-[(dimethylamino)methyl]phenyl]sulfonyl-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea

InChI

InChI=1S/C22H27N3O3S/c1-25(2)14-15-9-11-18(12-10-15)29(27,28)24-22(26)23-21-19-7-3-5-16(19)13-17-6-4-8-20(17)21/h9-13H,3-8,14H2,1-2H3,(H2,23,24,26)

InChI Key

WHENNLLCPPZNFB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4

Origin of Product

United States

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